5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one
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Description
5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C18H26N2O2S2 and its molecular weight is 366.54. The purity is usually 95%.
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Scientific Research Applications
Piperidine Derivatives in Scientific Research
Insecticidal Activity : Pyridine derivatives, including those with piperidine moieties, have been evaluated for their insecticidal activity against pests like the cowpea aphid. Certain pyridine derivatives displayed potent insecticidal properties, with one compound showing significantly higher activity than the commercial insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Corrosion Inhibition : Piperidine derivatives have also been investigated for their potential as corrosion inhibitors on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the inhibition efficiencies of these derivatives on iron corrosion, demonstrating their potential application in protecting metals (Kaya et al., 2016).
Dithiolane Moieties in Scientific Research
- Flavor Chemistry : Research into cyclic 1,2-dithiaketones, including dithiolanes, has explored their contributions to the flavor profile of meats. These compounds have been identified for their fatty, spicy, roasty, mushroom, and sulfury notes, indicating their potential applications in food science and flavor engineering (Weyerstahl & Oldenburg, 1998).
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S2/c21-18(4-2-1-3-17-9-14-23-24-17)20-12-7-16(8-13-20)22-15-5-10-19-11-6-15/h5-6,10-11,16-17H,1-4,7-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIFWPBKZFBZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCCCC3CCSS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.